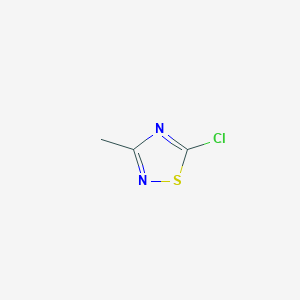

5-Chloro-3-methyl-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTLLMVRPBXCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512944 | |

| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21734-85-0 | |

| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 3 Methyl 1,2,4 Thiadiazole and Its Analogues

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring is a key step that can be achieved through several strategic approaches. These methods often involve the formation of a crucial nitrogen-sulfur (N-S) bond.

Oxidative ring closure is a prominent strategy for synthesizing the 1,2,4-thiadiazole core, typically proceeding through an intramolecular N-S bond formation. A major route is the oxidative dimerization of thioamides. chim.itresearchgate.net This method can produce symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles with high efficiency. researchgate.net A range of oxidizing agents have been successfully employed for this transformation, including hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), dimethyl sulfoxide (B87167) (DMSO) activated by various agents, and other oxidants such as oxone and copper(II) triflate. chim.itresearchgate.net

For instance, an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by PIFA. researchgate.net This protocol is noted for its broad substrate scope and very short reaction times. researchgate.net Similarly, electro-oxidative methods offer a catalyst- and oxidant-free approach for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, yielding a variety of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. researchgate.net

| Oxidant/Method | Precursor | Product Type | Reference |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | researchgate.net |

| Electro-oxidation | Imidoyl thioureas | 3-Substituted 5-amino-1,2,4-thiadiazoles | researchgate.net |

| Methyl bromocyanoacetate | Aryl thioamides | 3,5-Diaryl-1,2,4-thiadiazoles | researchgate.net |

| Iodine (I₂) | Thioamides and Nitriles | 3,5-Disubstituted 1,2,4-thiadiazoles | chembk.comumich.edu |

| Sodium Carbonate / Air | Amidines, Sulfur, Selenium | 5-Amino-1,2,4-thiadiazoles | researchgate.net |

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules like 1,2,4-thiadiazoles in a single synthetic operation. A notable one-pot method has been developed for the synthesis of unsymmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles. chim.it One such approach involves the sequential intermolecular addition of thioamides to nitriles, followed by an intramolecular oxidative N–S coupling mediated by molecular iodine. chim.itchembk.comumich.edu This method is particularly effective for producing 3-alkyl-5-aryl-1,2,4-thiadiazoles. chim.it

Another powerful multicomponent strategy involves the reaction of amidines with dithioesters or aryl isothiocyanates. researchgate.net This base-mediated tandem reaction proceeds via thioacylation of the amidine, followed by an in situ intramolecular dehydrogenative N–S bond formation to yield 3,5-bis(het)aryl/arylaminothiadiazoles. researchgate.net

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool in heterocyclic synthesis. chesci.comarkat-usa.org For the construction of the 1,2,4-thiadiazole ring, this reaction typically involves a nitrile sulfide (B99878) (R-C≡N⁺-S⁻) as the 1,3-dipole. arkat-usa.org Nitrile sulfides are versatile intermediates that can be generated in situ, most commonly by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones. researchgate.netarkat-usa.org

These nitrile sulfides react with various dipolarophiles containing a C≡N triple bond (nitriles) to form the 1,2,4-thiadiazole ring. umich.eduarkat-usa.org For example, the reaction of nitrile sulfides with acyl cyanides has been shown to produce 5-acyl-1,2,4-thiadiazoles. umich.edu Similarly, reaction with reactive nitriles like trichloroacetonitrile (B146778) and dichloroacetonitrile (B150184) affords the corresponding 5-(trichloromethyl)- and 5-(dichloromethyl)-1,2,4-thiadiazoles, respectively. umich.edu The reactivity of the nitrile dipolarophile is crucial, as simple aliphatic nitriles are often too inert for this cycloaddition. chempedia.info

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Nitrile Sulfide | Acyl Cyanide | 5-Acyl-1,2,4-thiadiazole | umich.edu |

| Nitrile Sulfide | Dichloroacetonitrile | 5-Dichloromethyl-1,2,4-thiadiazole | umich.edu |

| Nitrile Sulfide | Trichloroacetonitrile | 5-Trichloromethyl-1,2,4-thiadiazole | umich.edu |

Specific Synthetic Routes to Halogenated 1,2,4-Thiadiazoles

Halogenated 1,2,4-thiadiazoles, particularly chlorinated derivatives, are important synthetic intermediates. The chlorine atom, typically at the 5-position, acts as a good leaving group, allowing for further functionalization through nucleophilic substitution. nih.gov

A well-established method for preparing 5-chloro-3-substituted-1,2,4-thiadiazoles involves the reaction of a substituted amidine or its hydrochloride salt with trichloromethanesulfenyl chloride (also known as perchloromethyl mercaptan). chim.it This reaction provides a direct route to compounds with a chlorine atom at the 5-position and various substituents at the 3-position, dictated by the choice of the starting amidine.

For example, 3-trichloromethyl-5-chloro-1,2,4-thiadiazole is synthesized by reacting trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride. chim.it The reaction is typically carried out in an inert organic solvent like methylene (B1212753) chloride, and the final ring closure is effected by the addition of an aqueous base. chim.it Careful control of reactant ratios and pH has been shown to improve yields significantly. chim.it The resulting 5-chloro-1,2,4-thiadiazoles are valuable as the chlorine atom can be displaced by various nucleophiles, such as alkoxides, to produce other derivatives like 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole. chim.it

Another approach involves the oxidative cyclization of monoalkylated dipotassium (B57713) cyanodithioimidocarbonate. nih.gov Alkylation of the starting material followed by reaction with a chlorinating agent such as sulfuryl chloride yields 3-chloro-5-(alkylsulfanyl)-1,2,4-thiadiazoles. nih.gov

A potential synthetic pathway would involve the free-radical chlorination of the precursor, 5-chloro-3-methyl-1,2,4-thiadiazole. This type of transformation is commonly achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN and under UV irradiation or heat. The use of sulfuryl chloride as a chlorinating agent is documented for the synthesis of other chlorinated thiazole (B1198619) and thiadiazole derivatives, lending feasibility to this proposed route. nih.govgoogle.com The reaction would proceed by substituting one of the hydrogen atoms of the methyl group with a chlorine atom to yield the desired 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole (B1347205).

Synthesis of Related Methylated and Chlorinated Thiadiazoles

The synthesis of functionalized thiadiazoles often begins with the construction of simpler, substituted precursors. The methodologies for preparing key amino and carbohydrazide (B1668358) analogues provide fundamental pathways to more complex structures, including the target chlorinated compound.

Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole (B102305) and its Purification

The synthesis of 5-amino-3-methyl-1,2,4-thiadiazole is a foundational process for obtaining precursors for further functionalization. The common route involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate (B1210189). researchgate.netmdpi.com

A well-established procedure starts with acetamidine (B91507) hydrochloride. mdpi.com In this method, bromine and sodium methoxide (B1231860) in methanol (B129727) are added simultaneously to a solution of acetamidine hydrochloride to generate N-bromoacetamidine. mdpi.com This intermediate is not isolated but is reacted directly with potassium thiocyanate to form the desired 5-amino-3-methyl-1,2,4-thiadiazole. mdpi.com The initial product is typically a mixture containing various inorganic salts. researchgate.net

Purification presents a critical step. While older methods relied on recrystallization from water, this has been found to be unsatisfactory, often yielding a product still contaminated with metal halides. mdpi.com A more effective, improved procedure for multi-gram scale isolation involves filtering the initial reaction mixture, evaporating the filtrate, and then subjecting the resulting solid to Soxhlet extraction with dichloromethane (B109758) for an extended period. mdpi.com This process yields a pure product free of inorganic salts with a yield of approximately 47%. mdpi.com

Table 1: Reaction and Purification Parameters for 5-Amino-3-methyl-1,2,4-thiadiazole

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Acetamidine hydrochloride | mdpi.com |

| Reagents | Bromine, Sodium methoxide in methanol, Potassium thiocyanate | mdpi.com |

| Key Intermediate | N-bromoacetamidine (generated in situ) | mdpi.com |

| Purification Method | Soxhlet extraction | mdpi.com |

| Solvent for Extraction | Dichloromethane | mdpi.com |

| Extraction Time | 18 hours | mdpi.com |

| Reported Yield | 47% | mdpi.com |

| Final Product Form | Pale brown crystals | mdpi.com |

Synthesis of 5-Chloro-1,2,3-thiadiazole-4-acrylic Derivatives

While the primary focus is the 1,2,4-thiadiazole isomer, the synthesis of chlorinated thiadiazoles is a key area of interest. A common and powerful method for converting aryl or heteroaryl amines into halides is the Sandmeyer reaction. google.comnih.gov This reaction proceeds via a diazonium salt intermediate. google.com Although a direct synthetic route for 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives is not detailed in the available literature, the principles of the Sandmeyer reaction can be applied to the synthesis of this compound from its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole (AMTD). google.com

The general procedure for such a transformation involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrogen bromine, followed by decomposition of the resulting diazonium salt with a copper(I) halide. google.comnih.gov A patent describing related transformations specifies the use of 1 molar equivalent of the amine compound, 3 molar equivalents of hydrogen bromine, and 1.5 molar equivalents of sodium nitrite in water. google.com The reaction is typically conducted at a moderately elevated temperature, for instance, between 40°C and 45°C, for about one hour. google.com The final product can then be recovered through extraction with a solvent like dichloromethane. google.com

Table 2: General Conditions for Sandmeyer Reaction on Aminothiadiazoles

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD) | google.com |

| Key Reagents | Hydrogen bromine, Sodium nitrite | google.com |

| Stoichiometry | ~3 eq. HBr, ~1.5 eq. NaNO₂ (relative to amine) | google.com |

| Solvent | Water | google.com |

| Temperature | 40°C to 45°C | google.com |

| Reaction Time | Approximately 1 hour | google.com |

| Workup | Extraction with dichloromethane | google.com |

Preparation of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide from Methyl-Substituted Thiadiazole Precursors

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a valuable key intermediate in the synthesis of certain pharmaceutical compounds. google.com A method for its preparation involves the alkoxycarbonylation of a suitable 5-substituted-3-methyl-1,2,4-thiadiazole precursor, where the substituent is a halogen. google.com

This transformation can be achieved using a palladium-catalyzed carbonylation reaction. google.com The process employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with an organophosphorus ligand, for which 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) is a preferred example. google.com The reaction is carried out in the presence of a base, like sodium acetate, and in a solvent such as ethanol (B145695) or a mixture of ethanol and methyl tert-butyl ether. google.com The reaction temperature is typically maintained in the range of 50°C to 150°C. google.com The resulting ester is then converted to the desired carbohydrazide.

Table 3: Reaction Conditions for Alkoxycarbonylation of 5-Halo-3-methyl-1,2,4-thiadiazole

| Parameter | Details | Source |

|---|---|---|

| Precursor | 5-Halo-3-methyl-1,2,4-thiadiazole | google.com |

| Catalyst | Pd(OAc)₂ | google.com |

| Ligand | Xantphos | google.com |

| Base | Sodium acetate | google.com |

| Solvent | Ethanol or Ethanol/MTBE mixture | google.com |

| Temperature Range | 50°C to 150°C | google.com |

Novel Approaches and Future Directions in this compound Synthesis

The development of more efficient, cost-effective, and environmentally benign synthetic methods is a continuous goal in heterocyclic chemistry. Recent advances in the synthesis of the 1,2,4-thiadiazole ring system point toward several promising future directions that move away from classical methods.

One novel approach is a transition-metal-free synthesis that involves the base-mediated tandem thioacylation of amidines followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org Another innovative strategy is the use of electro-oxidative synthesis for the intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. organic-chemistry.org This method is particularly noteworthy as it proceeds under catalyst- and oxidant-free conditions at room temperature, offering a greener alternative. organic-chemistry.org

In a similar vein, the use of elemental sulfur or selenium in the presence of air as the oxidant has been reported for the synthesis of 5-amino-1,2,4-thiadiazoles. organic-chemistry.org This method is advantageous due to the low cost and low toxicity of the reagents, with water being the only byproduct. organic-chemistry.org Furthermore, iodine-mediated oxidative C-N and N-S bond formations in water provide a metal-free and environmentally friendly strategy for constructing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org

Copper-catalyzed reactions also represent a modern approach. For instance, a one-pot benzylic oxidation–oxidative heterocyclization sequence using a copper(II) catalyst and air as the oxidant has been developed to synthesize the 3-amino-5-acyl-1,2,4-thiadiazole core, offering a more direct route than traditional multi-step syntheses. rsc.org These methodologies highlight a trend towards processes with greater efficiency, improved safety profiles, and reduced environmental impact.

Chemical Reactivity and Derivatization of 5 Chloro 3 Methyl 1,2,4 Thiadiazole

Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The arrangement of heteroatoms in the 1,2,4-thiadiazole ring influences its chemical properties, including its stability and reactivity towards various reagents.

Stability to Acids, Alkalis, Oxidizing, and Reducing Agents

Research has shown that 1,2,4-thiadiazoles, especially those with substituents at the 3- and 5-positions, exhibit a notable degree of stability in the presence of acids, alkalis, oxidizing agents, and reducing agents. isres.org This stability makes the 1,2,4-thiadiazole scaffold a reliable framework for the development of new compounds. However, it is important to note that under strongly basic conditions, the thiadiazole ring can undergo cleavage.

Nucleophilic Substitution Reactions at the 5-Position of 1,2,4-Thiadiazoles

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org This is attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which makes the carbon atoms, particularly at the 5-position, electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone for the synthesis of a wide array of 5-substituted-1,2,4-thiadiazole derivatives.

Limited Electrophilic Reactions of 1,2,4-Thiadiazoles

In contrast to their reactivity towards nucleophiles, 1,2,4-thiadiazoles exhibit very low and limited reactivity in electrophilic reactions. isres.org The electron-deficient nature of the ring system disfavors attack by electrophiles.

Reactions Involving the Chlorine Atom at the 5-Position

The chlorine atom at the 5-position of 5-Chloro-3-methyl-1,2,4-thiadiazole serves as a versatile handle for introducing a variety of functional groups through different chemical transformations.

Nucleophilic Displacement of Chlorine

The chlorine atom in 5-chloro-1,2,4-thiadiazoles is readily displaced by nucleophiles. This allows for the synthesis of a diverse range of 5-substituted derivatives. For instance, the reaction of 5-chloro-thiadiazoles with various nucleophiles can yield a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov

Suzuki-Miyaura Coupling Reactions of Dichlorinated Thiadiazoles to Form Aryl-Thiadiazoles

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of thiadiazole chemistry, this reaction has been successfully employed to synthesize aryl-thiadiazoles from dichlorinated thiadiazoles. Specifically, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that it can react with different arylboronic acids under varying conditions to yield either mono- or di-substituted aryl-thiadiazoles. nih.govdocumentsdelivered.com

At room temperature, the reaction with an arylboronic acid selectively yields 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.govdocumentsdelivered.com When the reaction is carried out at the reflux temperature of toluene, 3,5-diaryl-1,2,4-thiadiazoles are the main products. nih.govdocumentsdelivered.com This temperature-dependent selectivity allows for the controlled synthesis of different aryl-thiadiazole derivatives.

Furthermore, sequential coupling reactions can be performed to introduce two different aryl groups at the 3- and 5-positions, leading to the formation of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles with non-identical aryl groups. nih.govdocumentsdelivered.com The regioselectivity of the initial Suzuki-Miyaura coupling, favoring the 5-position, has been a subject of interest. nih.gov

Table 1. Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with Arylboronic Acids

| Reactant | Catalyst | Base | Solvent | Temperature | Product |

| 3,5-Dichloro-1,2,4-thiadiazole | Tetrakis(triphenylphosphine)palladium(0) | Potassium Carbonate | Toluene/Water/Methanol (B129727) | Room Temperature | 5-Aryl-3-chloro-1,2,4-thiadiazole |

| 3,5-Dichloro-1,2,4-thiadiazole | Tetrakis(triphenylphosphine)palladium(0) | Potassium Carbonate | Toluene/Water/Methanol | Reflux | 3,5-Diaryl-1,2,4-thiadiazole |

Reactions Involving the Methyl Group at the 3-Position

The methyl group at the 3-position of the 1,2,4-thiadiazole ring demonstrates notable reactivity, comparable to the methyl group found in picoline. This reactivity is attributed to the electron-withdrawing nature of the adjacent heterocyclic ring, which increases the acidity of the methyl protons.

Potential for Functionalization and Side-Chain Modifications

The activated nature of the 3-methyl group allows for its functionalization through various organic reactions, primarily via deprotonation to form a carbanion. This carbanion serves as a potent nucleophile for subsequent side-chain modifications.

A primary method for functionalizing the methyl group is through lateral lithiation, which involves the use of strong organolithium bases like n-butyllithium. Research on related methyl-substituted thiadiazoles has demonstrated the feasibility of this approach. For instance, 3,5-dimethyl-1,2,4-thiadiazole has been shown to undergo lateral lithiation, where the methyl group is deprotonated. researchgate.netcdnsciencepub.com The resulting lithiated intermediate can then react with various electrophiles to introduce new functional groups.

One documented example involves the treatment of a methyl-substituted thiadiazole with n-butyllithium at low temperatures (e.g., -78°C) to generate the lithio derivative. nih.gov This intermediate can be trapped with an electrophile like methyl iodide to yield the corresponding ethyl-substituted thiadiazole, effectively elongating the side chain. nih.gov Another common application is the reaction with carbon dioxide (carboxylation), which, after an acidic workup, yields the corresponding thiadiazole-acetic acid derivative. researchgate.netcdnsciencepub.com This transformation is pivotal for creating building blocks for more complex molecules.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1,2,4-thiadiazole | 1. n-Butyllithium 2. CO₂ | (3-Methyl-1,2,4-thiadiazol-5-yl)acetic acid | researchgate.netcdnsciencepub.com |

| 2-Methyl-1,5-diphenyl-1,3,4-thiadiazole | 1. n-Butyllithium 2. Methyl iodide | 2-Ethyl-1,5-diphenyl-1,3,4-thiadiazole | nih.gov |

Formation of Complex Structures Incorporating the this compound Moiety

The this compound core is a valuable building block for synthesizing more elaborate molecules, including those with extended chains and fused heterocyclic systems. These transformations often leverage the reactivity of both the chloro and methyl substituents.

Condensation Reactions leading to Imines and Schiff Bases

The formation of imines, commonly known as Schiff bases, typically involves the condensation of a primary amine with an aldehyde or a ketone. The this compound molecule itself does not possess a primary amino group necessary for direct condensation. However, it can be chemically modified to participate in such reactions.

One potential pathway involves the nucleophilic substitution of the chlorine atom at the 5-position with an amine, thereby introducing the required functional group. The resulting 5-amino-3-methyl-1,2,4-thiadiazole (B102305) could then readily undergo condensation with various aldehydes and ketones. This approach is well-documented for other amino-substituted thiadiazoles. For example, Schiff bases are commonly prepared by refluxing an amino-thiadiazole derivative with an appropriate aldehyde in an alcoholic solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.netimpactfactor.org

| Thiadiazole Precursor | Condensation Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | Various aldehydes | Absolute ethanol (B145695), glacial acetic acid (catalyst), reflux | Thiadiazole-derived Schiff Base | researchgate.net |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Aromatic aldehydes (e.g., benzaldehyde) | Absolute ethanol, glacial acetic acid (catalyst), reflux | Styryl-thiadiazole Schiff Base | impactfactor.org |

| 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thione | Benzaldehyde | Concentrated H₂SO₄ or glacial acetic acid (catalyst) | Triazole-derived Schiff Base | nih.gov |

Alternatively, the reactivity of the 3-methyl group could be harnessed. Following deprotonation as described in section 3.3.1, the resulting carbanion could react with nitriles or other suitable electrophiles to generate a precursor for imine formation.

Cyclization Reactions to Form Fused Heterocyclic Systems

The 1,2,4-thiadiazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve a thiadiazole derivative bearing two reactive functional groups that can participate in an intramolecular cyclization or a derivative with one reactive group that can undergo intermolecular cyclization with a bifunctional reagent.

Starting from this compound, a common strategy is to first replace the chloro group with a multifunctional nucleophile. For instance, reaction with hydrazine (B178648) can yield a hydrazinyl-thiadiazole. This intermediate is a key precursor for forming fused triazolo-thiadiazole systems, which are a class of compounds with significant biological interest. The hydrazinyl group can react with various carbon sources like carboxylic acids or their derivatives in the presence of a dehydrating agent such as phosphorus oxychloride to form a new, fused triazole ring. jocpr.com

Another approach involves the reaction of a Schiff base derived from an amino-thiadiazole with reagents like phenacyl bromides to create fused thiadiazine systems. uaic.ro These reactions demonstrate the utility of the thiadiazole scaffold in building molecular complexity. The synthesis of the drug Fezolinetant, for example, relies on an intermediate, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, highlighting the industrial relevance of such derivatized thiadiazoles in building complex pharmaceutical agents. google.com

| Thiadiazole Precursor/Intermediate | Key Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| Thiosemicarbazides | Monochloracetyl chloride | 2-R-5-chloromethyl-1,3,4-thiadiazole | jocpr.com |

| 4-Amino-3-mercapto-1,2,4-triazoles | Aromatic acids, POCl₃ | Triazolo[3,4-b]-1,3,4-thiadiazoles | jocpr.com |

| Thiophene-substituted Schiff Base | Phenacyl bromides | Dihydrotriazolothiadiazines | uaic.ro |

Theoretical and Computational Studies on 5 Chloro 3 Methyl 1,2,4 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to predict the molecular structure and electronic properties of molecules like 5-Chloro-3-methyl-1,2,4-thiadiazole from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a molecule like this compound, a geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311G(d,p). nih.gov This process systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface.

The optimization yields key energetic properties and geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov These calculated parameters provide a detailed picture of the molecule's spatial structure.

Interactive Table 1: Illustrative Optimized Geometrical Parameters for this compound

(Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation and does not represent experimentally verified data.)

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C3-N2 | Value | |

| N2-S1 | Value | |

| S1-N4 | Value | |

| N4=C5 | Value | |

| C5-Cl | Value | |

| C3-C(methyl) | Value | |

| **Bond Angles (°) ** | ||

| N2-C3-N4 | Value | |

| C3-N2-S1 | Value | |

| N2-S1-C5 | Value | |

| S1-C5-N4 | Value | |

| N4-C3-C(methyl) | Value | |

| Dihedral Angles (°) | ||

| N4-C3-N2-S1 | Value | |

| C5-N4-C3-N2 | Value |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed over the thiadiazole ring, while the LUMO may be more localized, influenced by the electronegative chlorine atom.

Interactive Table 2: Illustrative Frontier Orbital Properties for this compound

(Note: This table illustrates the type of data generated from a HOMO-LUMO analysis.)

| Property | Symbol | Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Value | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. Different colors represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the thiadiazole ring and the chlorine atom. These areas represent the most probable sites for interaction with electrophiles. The regions around the hydrogen atoms of the methyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction.

Spectroscopic Characterization (Theoretical Aspects)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra and confirms molecular structures.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often within the DFT framework. iu.edu.sa These calculations provide predicted chemical shifts (δ) for each unique nucleus (e.g., ¹H and ¹³C) in the molecule.

For this compound, calculations would predict a single ¹H NMR signal for the equivalent protons of the methyl group. For ¹³C NMR, distinct signals would be predicted for the C3 and C5 carbons of the thiadiazole ring and the carbon of the methyl group. Comparing these theoretical values with experimental data is a standard method for structural verification. dergipark.org.tr

Interactive Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

(Note: This table illustrates the expected output of a theoretical NMR calculation relative to a standard like TMS.)

| Spectrum | Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | Methyl Protons (-CH₃) | Value |

| ¹³C NMR | Ring Carbon (C3) | Value |

| Ring Carbon (C5) | Value | |

| Methyl Carbon (-CH₃) | Value |

Theoretical vibrational analysis involves calculating the frequencies of the fundamental modes of molecular vibration. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectra. The calculations, performed using DFT, also provide the intensity of each vibrational mode, helping to predict the appearance of the theoretical spectra. acs.org

Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or rocking of particular bonds or functional groups. For this compound, key vibrational modes would include the C-H stretching and bending of the methyl group, the stretching modes of the C=N and C-N bonds within the thiadiazole ring, and the characteristic C-Cl stretching vibration. A good correlation between the calculated and experimental frequencies serves as strong evidence for the proposed structure. researchgate.net

Interactive Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound

(Note: This table is a representative sample of assignments from a theoretical vibrational analysis.)

| Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Vibrational Mode) |

| Value | Value | Value | C-H asymmetric/symmetric stretch (methyl) |

| Value | Value | Value | C=N stretch (thiadiazole ring) |

| Value | Value | Value | C-N stretch (thiadiazole ring) |

| Value | Value | Value | C-H bending (methyl) |

| Value | Value | Value | Ring skeletal vibrations |

| Value | Value | Value | C-S stretch |

| Value | Value | Value | C-Cl stretch |

Conformational Analysis and Intramolecular Interactions

The structural framework of this compound is defined by the 1,2,4-thiadiazole (B1232254) ring, a five-membered aromatic heterocycle. Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide significant insights into its molecular geometry and electronic properties. Due to the aromatic nature of the thiadiazole ring, the core heterocyclic structure is expected to be planar.

The primary conformational flexibility in this compound arises from the rotation of the methyl group attached to the C3 position. This rotation is generally characterized by a low energy barrier, allowing for virtually free rotation at room temperature, a common feature for methyl groups attached to planar aromatic systems.

While specific, detailed experimental crystallographic or computational data for this compound is not extensively available in published literature, analysis of related structures provides a reliable model for its geometric parameters. For instance, DFT calculations on similar 1,3,4-thiadiazole (B1197879) derivatives reveal expected bond lengths and angles. researchgate.netacs.org The geometry is influenced by the electronic effects of its substituents: the electron-withdrawing chlorine atom at C5 and the electron-donating methyl group at C3. These substituents modulate the electron density distribution within the aromatic ring, which can subtly affect bond lengths and the reactivity of the molecule. The planarity of the thiadiazole ring is a key feature, with deviations from the mean plane being minimal. nih.gov

Intramolecular interactions are dominated by the covalent bonds forming the heterocyclic ring and the substituents. Non-covalent interactions are less prominent but include weak forces that can influence the crystal packing and physical properties of the compound. The table below presents typical calculated geometric parameters for a substituted thiadiazole ring, which serve as a model for understanding the structure of this compound.

Table 1: Representative Calculated Geometric Parameters of a Substituted Thiadiazole Ring (Note: Data is based on closely related thiadiazole structures from computational studies and serves as a model.)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-S | ~1.75 Å |

| S-N | ~1.68 Å | |

| N-N | ~1.36 Å | |

| C=N | ~1.30 Å | |

| C-N | ~1.37 Å | |

| Bond Angle | C-S-N | ~90-92° |

| S-N-C | ~110-112° | |

| N-C-N | ~120-122° | |

| C-N-S | ~105-107° |

Thermodynamic and Kinetic Studies of Reactions Involving the Compound

The chemical reactivity of this compound is largely dictated by the chlorine atom at the C5 position. The 1,2,4-thiadiazole ring's electron-withdrawing nature makes the C5 carbon atom electrophilic and thus susceptible to nucleophilic aromatic substitution. isres.org This is the most significant reaction pathway for this class of compounds, where the chloride ion acts as a good leaving group.

Nucleophilic Substitution Reactions

Kinetic studies on related 5-substituted-1,2,4-thiadiazoles demonstrate that the rate of substitution is dependent on several factors: the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the thiadiazole ring. For example, studies on the reaction of 3-chloro-5-sulfonyl-1,2,4-thiadiazoles with thiols have shown that these reactions proceed rapidly, indicating a low activation energy barrier for the nucleophilic attack. This high reactivity underscores the utility of chloro-substituted thiadiazoles as intermediates in the synthesis of more complex heterocyclic systems.

Table 2: General Thermodynamic Considerations for Nucleophilic Substitution on this compound

| Thermodynamic Parameter | Influence on Reaction | General Observation |

| ΔH (Enthalpy) | Bond energies | Favorable (exothermic) due to the formation of a strong C-Nu bond replacing a C-Cl bond. |

| ΔS (Entropy) | Molecularity/Disorder | Can be positive or negative depending on the specific reactants, but often has a smaller contribution than enthalpy. |

| ΔG (Gibbs Free Energy) | Spontaneity | Generally negative, indicating a spontaneous and favorable reaction. |

Further research involving detailed calorimetric measurements and computational modeling would be necessary to establish precise thermodynamic and kinetic data for reactions of this compound.

Biological Applications and Mechanisms of Action of 5 Chloro 3 Methyl 1,2,4 Thiadiazole Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities. ijpcbs.comnih.gov Research has demonstrated the efficacy of various substituted thiadiazoles against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. ijpcbs.comnih.govmdpi.com For instance, certain 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have shown good antibacterial activity against strains like Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, hybrid molecules combining coumarin (B35378) and 1,3,4-thiadiazole have exhibited moderate to good activity against Proteus vulgaris, P. aeruginosa, and the fungus Candida albicans. nih.gov The incorporation of a sulfonamide group into a 1,3,4-thiadiazole ring has also been explored for creating agents with potential antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net

Table 1: Antifungal Activity of a 1,3,4-Thiadiazole Derivative

| Fungal Species | MIC100 (µg/ml) |

|---|---|

| Candida species (including azole-resistant isolates) | 8 - 96 |

| Molds | 8 - 96 |

Data derived from studies on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol. nih.gov

The antimicrobial action of thiadiazole derivatives involves various mechanisms targeting essential cellular processes in pathogens. A notable mechanism for antifungal activity is the disruption of cell wall biogenesis. nih.gov Studies on the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol revealed that it compromises the integrity of the fungal cell wall. nih.gov This interference leads to an inability of the fungal cells to maintain their shape, resulting in the formation of giant, flocculating cells and leakage of protoplasmic content due to reduced osmotic resistance. nih.gov Specific observations included disturbances in chitin (B13524) septum formation in budding cells and an uneven distribution of chitin and β(1→3) glucan. nih.gov Spectroscopic analysis suggested that the compound weakens the interactions between β(1→3) and β(1→6) glucans, which is critical for cell wall integrity. nih.gov However, this particular derivative did not appear to affect ergosterol (B1671047) content, a common target for azole antifungal drugs. nih.gov

In bacteria, the mechanism can be linked to the inhibition of essential enzymes or cellular components. The biological activity of thiosemicarbazides, precursors to many thiadiazole derivatives, is often attributed to the aldehyde or ketone moiety they possess. researchgate.net Silver(I) complexes incorporating a methyl-substituted thiadiazole-based thioamide have been shown to interact strongly with calf-thymus DNA, suggesting that DNA interaction could be a potential mechanism contributing to their antibacterial effects. nih.gov

The antimicrobial potency of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. mdpi.com Structure-activity relationship (SAR) studies provide insight into how molecular modifications influence biological activity.

For Antibacterial Activity: In a series of 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives, the substitution pattern on the pyrazoline and thiazole (B1198619) moieties was found to be crucial for antibacterial efficacy. nih.gov For some 5-substituted-2-arylbenzalamino-1,3,4-thiadiazole compounds, the presence of electron-withdrawing groups like chloro and nitro groups at the ortho position of the aryl ring enhanced antibacterial activity. researchgate.net In another series of compounds containing a D,L-methionine moiety, derivatives with a 4-methylphenyl group attached to the thiadiazole or triazole ring showed the highest activity against Bacillus anthracis and Bacillus cereus, which was attributed to the favorable electron-donating effect of the methyl group. mdpi.com

For Antifungal Activity: Among a large group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol was identified as one of the most active against pathogenic fungi while having low toxicity to human cells. nih.gov In a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the compound bearing a 5-nitro-2-furyl moiety showed the highest bioactivity, indicating this fragment is essential for its effect. mdpi.com

Anticancer and Antiproliferative Activities

The thiadiazole scaffold is a key structural feature in numerous compounds investigated for their anticancer properties. nih.govareeo.ac.irnih.gov Derivatives from various thiadiazole isomers, including 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.govmdpi.com The antiproliferative potential of these compounds is often linked to their ability to interfere with DNA replication, modulate key signaling pathways, or induce programmed cell death (apoptosis). mdpi.com

Derivatives of thiadiazole have shown potent inhibitory effects against various cancer cell lines through diverse mechanisms of action.

Tubulin Polymerization Inhibition: Certain analogs of combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole (B1210528) ring, exhibited significant cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells. nih.gov These compounds were found to inhibit tubulin polymerization, a critical process for cell division, and caused cell cycle arrest at the G2/M phase. nih.gov

Enzyme and Protein Inhibition: The heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins, is another target. nih.gov A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to bind tightly to Hsp90 and inhibit the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells. nih.gov Other derivatives have been designed as inhibitors of kinases like EGFR. For example, a 1,3,4-thiadiazole derivative showed strong binding affinity to the ATP-binding site of EGFR, stabilized by interactions with key amino acid residues like Val726 and Lys745. mdpi.comnih.gov

Cell Cycle Arrest and Apoptosis: Many thiadiazole compounds exert their anticancer effects by inducing cell cycle arrest and apoptosis. One study on 1,3,4-thiadiazole derivatives in breast cancer (MCF-7) cells showed that different compounds could induce different effects; one derivative caused cell cycle arrest at the G2/M phase and induced early apoptosis, while another blocked the sub-G1 phase, leading to necrosis. mdpi.comnih.govrsc.org

Table 2: Antiproliferative Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Benzo ijpcbs.comnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivative | Human myeloid leukemia (HL-60) | 0.24 - 1.72 |

| Benzo ijpcbs.comnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivative | Melanoma (SK-MEL-1) | 2.09 - 8.95 |

| 6-Chloro-2-(2-(benzylthio)-1,3,4-thiadiazol-5-yl)-quinazolin-4(3H)-one (6a) | Human cervical carcinoma (HeLa) | 1.40 |

| 2-[2-(Benzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (5a) | Lung carcinoma (A549) | 2.21 |

| 6-Chloro-2-[2-(4-trifluoromethylbenzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (6s) | Breast adenocarcinoma (MCF-7) | 3.01 |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine (B1678402) derivative | Breast adenocarcinoma (MCF-7) | 2.32 - 8.35 |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivative | Hepatocellular carcinoma (HepG2) | 2.32 - 8.35 |

| 2-(2,4-dihydroxyphenyl)-5-(4-methoxybenzyloxy)-1,3,4-thiadiazole | Breast adenocarcinoma (T47D) | Significantly lower than cisplatin |

Data compiled from multiple studies on various thiadiazole derivatives. nih.govmdpi.comnih.govtandfonline.comnih.gov

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial and anticancer effects, thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. ijpcbs.commdpi.com The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of arachidonic acid metabolism. nih.gov Thiadiazole-containing compounds have been designed to target key enzymes in this pathway.

A primary mechanism for the anti-inflammatory activity of thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in inflammation and pain. nih.govmdpi.com

Dual COX/LOX Inhibition: Researchers have successfully substituted the carboxylic acid group of fenamates (a class of NSAIDs) with acidic heterocycles like 1,3,4-oxadiazole-2-thione and 1,3,4-thiadiazole-2-thione. nih.gov This modification resulted in compounds that act as dual inhibitors of both cyclooxygenase (CO) and 5-lipoxygenase (5-LO), another key enzyme in the inflammatory cascade. nih.gov A 1,3,4-thiadiazole-2-thione derivative of flufenamic acid was identified as a potent inhibitor of both enzymes. nih.gov

Selective COX-2 Inhibition: To minimize the gastrointestinal side effects associated with non-selective COX inhibitors, research has focused on developing selective COX-2 inhibitors. nih.gov A series of thiadiazole-thiazolidinone hybrids were designed and synthesized as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov One of the most promising compounds from this series demonstrated potent and selective COX-2 inhibition with an IC50 value of 70 nM and a selectivity index of 220, comparable to the standard drug celecoxib, while also inhibiting 15-LOX. nih.gov Molecular docking studies confirmed that these hybrid compounds could effectively bind to the active sites of both COX-2 and 15-LOX enzymes. nih.gov

Table 3: COX-2 and 15-LOX Inhibitory Activity of a Thiadiazole-Thiazolidinone Hybrid

| Enzyme | IC50 |

|---|---|

| COX-2 | 70 nM |

| 15-LOX | 11 µM |

Data for the most promising compound (6l) from the thiadiazole-thiazolidinone hybrid series. nih.gov

Other Pharmacological Activities

Derivatives of the 1,2,4-thiadiazole scaffold, including those related to 5-Chloro-3-methyl-1,2,4-thiadiazole, have been investigated for a wide range of pharmacological activities beyond the commonly reported antimicrobial and anticancer effects. These explorations have revealed potential applications in treating neurological disorders, managing fluid balance, and modulating key physiological pathways through enzyme and receptor interactions.

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govscispace.com Various derivatives have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsilae.it

Structure-activity relationship (SAR) studies have provided insights into the features that enhance anticonvulsant potency. For instance, the presence of specific substituents on the thiadiazole ring and associated phenyl rings can significantly influence activity. It has been observed that compounds bearing chloro, nitro, or methoxy (B1213986) groups often exhibit potent anticonvulsant effects. silae.itnih.govfrontiersin.org The substitution pattern on the phenyl ring has also been shown to be critical, with certain substitutions leading to greater protection against seizures. nih.gov

For example, a series of 3-[5-substituted 1,3,4-thiadiazol-yl]-2-styryl quinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant properties. silae.it Several compounds in this series showed significant activity in both MES and scPTZ models, indicating a broad spectrum of anticonvulsant action. silae.it Another study on 2,5-disubstituted-1,3,4-thiadiazole derivatives revealed that a bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, offered significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com

The following table summarizes the anticonvulsant activity of selected 1,3,4-thiadiazole derivatives:

| Compound Type | Key Structural Features | Anticonvulsant Activity Highlights |

| 3-Aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | Varied aryl substitutions | All tested compounds showed protection in the MES test; one was also active in the scPTZ test. nih.gov |

| Aromatic aldehyde imine derivatives of 2-thiobenzyl-1,3,4-thiadiazole | Chlorobenzyl substitution | Potent activity in the MES method. nih.gov |

| 3-[5-Substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones | Varied substitutions on the phenyl ring | Several compounds showed activity in both MES and scPTZ models. nih.govsilae.it |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Varied aryl groups | --- |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Dichlorobenzothiazolyl and chlorophenyl groups | Highly effective in the MES test with 100% protection at 30 mg/kg. nih.govfrontiersin.org |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | Dichlorobenzylthio and fluorophenylurea moieties | Highly potent in both sleep and MES tests. frontiersin.org |

Diuretic Agents

Thiadiazole derivatives have shown promise as diuretic agents, with some compounds demonstrating significant effects on urine output and electrolyte excretion. nih.govsaudijournals.comnih.gov The 1,3,4-thiadiazole scaffold, in particular, has been a focus of research in this area. nih.govsaudijournals.comnih.govbiopolymers.org.ua

Studies have shown that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles can lead to a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. nih.govnih.govresearchgate.net This suggests that the nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in the diuretic activity. nih.gov For instance, a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole recorded the highest diuretic activity in one study. nih.govresearchgate.net

The mechanism of diuretic action for some thiadiazole derivatives is linked to the inhibition of carbonic anhydrase, similar to the action of well-known diuretic drugs like acetazolamide. biopolymers.org.ua The following table presents data on the diuretic activity of selected 1,3,4-thiadiazole derivatives:

| Compound Series | Key Findings |

| 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | 5-Benzylthio-1,3,4-thiadiazol-2-amine derivatives were among the most active. biopolymers.org.ua |

| 5- and 2-thioate derivatives of 1,3,4-thiadiazoles | 5-Methyl-substituted derivatives showed a significant increase in water and electrolyte excretion. nih.govnih.govresearchgate.net |

| 5-Substituted derivatives of 1,3,4-thiadiazole | Certain derivatives significantly exceeded the diuretic action of the reference drug hydrochlorothiazide. saudijournals.com |

Antidepressant-Like Activities

Derivatives of the 1,3,4-thiadiazole ring have demonstrated potential antidepressant-like effects in preclinical studies. nih.govrsc.org These findings suggest that this heterocyclic system could be a valuable scaffold for the development of new antidepressant medications.

In one study, a series of novel thiadiazole derivatives were synthesized and evaluated for their antidepressant-like activity using in vivo screening methods such as the tail suspension test (TST) and modified forced swimming test (MFST). nih.gov The results indicated that the nature of the substituents on the thiadiazole and piperazine rings influenced the activity. Specifically, the loss of antidepressant-like activity was observed in compounds with small methyl and ethylthio groups at the 4th position of the piperazine ring and the 2nd position of the thiadiazole ring, respectively. nih.gov

Computational studies, including predictions of blood-brain barrier (BBB) permeability, are often employed in the design of these compounds to ensure they can reach their target in the central nervous system. nih.gov For the synthesized compounds to be considered as potential antidepressant candidates, positive BBB permeability values are an important prerequisite. nih.gov

Role as Enzyme Inhibitors (e.g., Carbonic Anhydrase, HDAC1, Inducible Nitric Oxide Synthase, Aromatase)

The 1,2,4-thiadiazole scaffold and its isomers are recognized as privileged structures in the design of enzyme inhibitors, targeting a variety of enzymes implicated in different diseases.

Carbonic Anhydrase Inhibitors: 1,3,4-Thiadiazole-based sulfonamides are well-established inhibitors of carbonic anhydrase (CA). nih.govmdpi.com Acetazolamide and methazolamide (B1676374) are classic examples of such inhibitors used clinically. nih.govmdpi.com Research continues to explore new derivatives with improved potency and selectivity for different CA isoforms. For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent inhibitors of the mitochondrial CA isoforms VA and VB. nih.gov Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a compound with greater potency than the standard drug acetazolamide. rsc.org

Histone Deacetylase (HDAC) Inhibitors: The thiadiazole moiety has been incorporated into the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. ajol.infotjpr.org In one study, 1,2,4-thiadiazole derivatives were designed to have the thiadiazole moiety act as a zinc-binding group within the HDAC active site. ajol.infotjpr.org These compounds showed promising in silico binding affinity and antiproliferative activity against colon cancer cells. ajol.infotjpr.org Another study focused on 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives as HDAC inhibitors with DNA binding affinity, identifying a lead compound with potent inhibitory activity against HDAC1. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Derivatives of 1,3,4-thiadiazole have been designed as selective inhibitors of inducible nitric oxide synthase (iNOS) over neuronal nitric oxide synthase (nNOS). nih.gov This selectivity is significant as iNOS is implicated in inflammatory processes, while nNOS has important physiological roles. The insertion of a sulfur atom in the heterocyclic ring of a pyrazole-based scaffold led to a shift in selectivity towards iNOS inhibition. nih.gov Some of these compounds exhibited nearly 100% iNOS inhibition at a concentration of 50 µM. nih.gov

Aromatase Inhibitors: While direct evidence for this compound derivatives as aromatase inhibitors is limited in the provided context, the broader class of thiadiazoles has been explored for this activity. Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer.

The following table summarizes the enzyme inhibitory activities of various thiadiazole derivatives:

| Enzyme Target | Thiadiazole Scaffold | Key Findings |

| Carbonic Anhydrase (CA) | 1,3,4-Thiadiazole-sulfonamides | Potent inhibition of various CA isoforms, with some derivatives showing selectivity for specific isoforms like CA II, VA, and VB. nih.govmdpi.comnih.govrsc.org |

| Histone Deacetylase (HDAC) | 1,2,4-Thiadiazole and 1,3,4-Thiadiazole | Thiadiazole moiety acts as a zinc-binding group; compounds show antiproliferative activity. ajol.infotjpr.orgnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | 1,3,4-Thiadiazole | Selective inhibition of iNOS over nNOS. nih.gov |

Ligand Binding to Receptors (e.g., Cannabinoid Receptor 1, Human Muscarinic Receptors, NK-3 Receptor)

The versatility of the thiadiazole scaffold extends to its ability to serve as a core structure for ligands that bind to various G-protein coupled receptors (GPCRs), which are important drug targets.

Cannabinoid Receptor 1 (CB1) Ligands: While the provided information does not directly link this compound to cannabinoid receptor binding, related heterocyclic structures like 1,2,3-triazoles have been investigated as cannabinoid receptor modulators. google.com This suggests the potential for exploring thiadiazole isomers in this area.

Human Muscarinic Receptors: Research into the binding of thiadiazole derivatives to human muscarinic receptors is an active area. These receptors are involved in a wide range of physiological functions, and their modulation can have therapeutic benefits in various disorders.

NK-3 Receptor Ligands: The neurokinin-3 (NK-3) receptor is a target for the development of treatments for central nervous system disorders. The exploration of thiadiazole derivatives as NK-3 receptor ligands could yield novel therapeutic agents.

Pharmacophore Modeling and Drug Design Strategies

Pharmacophore modeling is a crucial computational tool in modern drug discovery that helps in identifying the essential structural features of a molecule required for its biological activity. frontiersin.org This approach has been applied to the design and optimization of thiadiazole-based therapeutic agents. nih.gov

By identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, researchers can screen large virtual libraries of compounds to identify potential hits with the desired activity. frontiersin.org For instance, pharmacophore mapping of 2,5-disubstituted-1,3,4-thiadiazole derivatives successfully identified the hepatocyte growth factor receptor (c-Met) as a potential target. nih.gov

Drug design strategies for thiadiazole derivatives often involve bioisosteric replacement, where the thiadiazole ring is used as a substitute for other chemical groups to improve pharmacokinetic or pharmacodynamic properties. nih.gov The mesoionic nature of the thiadiazole ring is a key feature that can enhance the ability of these compounds to cross cellular membranes and interact with biological targets. nih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies are integral to the design process, guiding the modification of the thiadiazole scaffold to enhance potency and selectivity. frontiersin.org For example, in the development of anticonvulsant thiadiazole derivatives, SAR studies have revealed that the presence and position of specific substituents are critical for activity. frontiersin.org

Agricultural Applications and Environmental Considerations of 5 Chloro 3 Methyl 1,2,4 Thiadiazole Derivatives

Role as Pesticides and Agrochemicals

The structural core of 1,2,4-thiadiazole (B1232254) is a versatile scaffold for developing new pesticides. Its derivatives have been extensively researched and commercialized for their efficacy in managing a spectrum of agricultural pests.

Fungicidal Activity and Control of Plant Pathogens

Derivatives of thiadiazoles are recognized for their fungicidal properties against a variety of plant pathogens. For instance, certain N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazole (B1210528) fragment have demonstrated moderate antifungal activity against fungi like Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum in laboratory settings. nih.gov One such compound, 1d , showed 92% efficacy against Alternaria brassicicola in in-vivo tests, a level comparable to the commercial plant resistance inducer tiadinil. nih.gov This suggests that these derivatives can be promising candidates for developing new fungicides. nih.gov

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives has led to the development of commercial pesticides like Bismerthiazol and Thiodiazole copper, which are used as agricultural antibacterial agents. researchgate.net The fungicidal potential of this class of compounds is an active area of research, with studies exploring their effectiveness against various plant diseases.

Herbicidal Activity and Weed Control Mechanisms

Thiadiazole derivatives, such as buthidiazole and tebuthiuron, are used for selective weed control in major crops like corn (Zea mays L.) and sugarcane (Saccharum officinarum L.). researchgate.net The primary mechanism of their herbicidal action involves the inhibition of photosynthesis. researchgate.net This disruption prevents the accumulation of starch in the bundle sheath cells and leads to the ultrastructural disorganization of mesophyll chloroplasts. researchgate.net Ultimately, these effects inhibit electron transport and photophosphorylation, which are critical processes for plant survival. researchgate.net

Recent studies on novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties have shown potent herbicidal activity. acs.org For example, compound B11 demonstrated over 90% inhibitory activity against weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at low application rates. acs.org These findings highlight the potential of thiadiazole derivatives as lead compounds for discovering new protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. acs.org

Table 1: Herbicidal Activity of Tetrahydrophthalimide Derivative B11

| Weed Species | Inhibitory Activity at 18.75 g a.i./ha | Inhibitory Activity at 9.375 g a.i./ha |

|---|---|---|

| Abutilon theophrasti (Velvetleaf) | >90% | >90% |

| Amaranthus retroflexus (Redroot Pigweed) | >90% | >90% |

| Portulaca oleracea (Common Purslane) | >90% | >90% |

Data sourced from ACS Publications. acs.org

Insecticidal Activity

The 1,3,4-thiadiazole scaffold is also a key component in the development of insecticides. researchgate.netmdpi.com Research has shown that various derivatives exhibit toxicity against significant agricultural pests. For instance, newly synthesized 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have been tested for their insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.nettandfonline.com

Results indicated that the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, in particular, showed remarkable insecticidal effects. researchgate.nettandfonline.com In one study, a 2,4-dichlorobenzylidenecyanoacetohydrazide derivative, 14c , was identified as a highly potent agent against Spodoptera littoralis. researchgate.net Another study highlighted a compound, 57 , which displayed 100% toxicity against the same pest. mdpi.com The insecticidal activity can vary based on the specific chemical substitutions on the thiadiazole ring, with some compounds showing higher efficacy than others. tandfonline.com

**Table 2: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives against *Spodoptera littoralis***

| Compound | Target Pest | Reported Activity |

|---|---|---|

| 14c (2,4-dichlorobenzylidenecyanoacetohydrazide derivative) | Spodoptera littoralis (Cotton leafworm) | High potency |

| 57 (1,3,4-thiadiazole analogue) | Spodoptera littoralis (Cotton leafworm) | 100% toxicity |

Data sourced from ResearchGate and MDPI. researchgate.netmdpi.com

Anti-Plant Virus Agents and Plant Activators

Thiadiazole derivatives have emerged as promising agents in the fight against plant viral diseases. mdpi.comarkat-usa.org They can act both by directly inhibiting the virus and by activating the plant's own defense mechanisms. dntb.gov.uaresearchgate.net Research on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives demonstrated excellent protective activity against the Tobacco mosaic virus (TMV). mdpi.comdntb.gov.ua

One particular compound, E2 , was found to be more effective than the commercial agent ningnanmycin. mdpi.comdntb.gov.ua Further investigation revealed that this compound could inhibit the spread of TMV within the host plant. mdpi.comdntb.gov.ua Some thiadiazole derivatives can also induce physiological changes in the plant, such as promoting tighter cell arrangement and causing stomatal closure, which creates a physical barrier against viral invasion. mdpi.comdntb.gov.ua Additionally, certain derivatives have been shown to induce systemic acquired resistance, a state of heightened defense against a broad range of pathogens. nih.gov

Impact on Plant Physiology and Metabolism

Photosynthesis Inhibition and Starch Accumulation

A key mechanism by which many herbicidal thiadiazole derivatives function is through the disruption of photosynthesis. researchgate.net This interference with one of the most fundamental processes in a plant's life has profound consequences. The inhibition of photosynthesis directly impacts the plant's ability to produce energy and essential organic compounds.

This leads to a prevention of starch accumulation in the bundle sheath cells of susceptible plants. researchgate.net Starch is a primary form of energy storage, and its depletion weakens the plant, contributing to its eventual demise. Research has shown that this photosynthetic inhibition is a common feature among herbicidally active thiadiazole compounds. researchgate.netmdpi.com Interestingly, while some derivatives are designed to inhibit photosynthesis in weeds, others have been found to enhance photosynthetic activity in crops as a defense mechanism against viral infections. mdpi.comdntb.gov.ua For instance, the anti-TMV compound E2 was observed to increase chlorophyll (B73375) content and net photosynthesis in tobacco leaves, thereby helping the plant withstand the viral attack. mdpi.comdntb.gov.ua

Effects on Chlorophyll Content and Oxidative Damage

While specific research on the direct effects of 5-Chloro-3-methyl-1,2,4-thiadiazole on chlorophyll content and oxidative damage is not extensively detailed in the available literature, the general mechanisms of action for many herbicides involve impacts on photosynthesis and the induction of oxidative stress in plants. frontiersin.org For instance, some herbicides are known to interfere with the photosynthetic apparatus, leading to a decrease in photochemical efficiency. frontiersin.org This interference can trigger a cascade of events, including the overproduction of reactive oxygen species (ROS), which leads to oxidative damage to cellular components.

Glyphosate, a widely studied herbicide, has been shown to cause changes in the photosynthetic process and induce oxidative events in plants like willows. frontiersin.org Such herbicides can disrupt important biosynthetic pathways, which are interconnected with photosynthetic activity. frontiersin.org The inhibition of these pathways can lead to a state of oxidative stress, where the plant's antioxidant defense systems may be overwhelmed, resulting in damage to chlorophyll and other vital cell structures. frontiersin.org This process highlights a common mode of action for herbicides that can lead to reduced plant growth and vitality. frontiersin.org

Table 1: General Effects of Herbicides on Plant Physiology

| Parameter | General Effect | Potential Consequence |

| Photosynthesis | Inhibition of photochemical processes. frontiersin.org | Decreased energy production and biomass accumulation. frontiersin.org |

| Chlorophyll Content | Degradation or reduced synthesis. | Reduced light absorption and photosynthetic capacity. |

| Reactive Oxygen Species (ROS) | Increased production. | Oxidative damage to lipids, proteins, and DNA. |

| Antioxidant Systems | Activation as a defense response. frontiersin.org | May be insufficient to prevent cellular damage under high herbicide stress. frontiersin.org |

Note: This table represents generalized effects of some herbicides; specific effects can vary based on the chemical structure of the compound and the plant species.

Environmental Fate and Ecotoxicity (General Thiadiazole Derivatives)

The environmental impact of pesticides, including thiadiazole derivatives, is a significant area of concern, encompassing their persistence in the environment and their effects on organisms not targeted by the application. nih.govfrontiersin.org

Degradation Pathways and Persistence in Environmental Compartments

Once introduced into the environment, pesticides undergo degradation, forming various transformation products. whiterose.ac.ukresearchgate.net The rate and pathway of this degradation determine the compound's persistence. Some chemical groups, such as triazoles, have been shown to be not readily biodegradable, which raises concerns about their potential for long-term environmental presence. nih.gov The persistence of a pesticide is influenced by factors like its chemical structure, hydrophobicity, and the environmental conditions (e.g., soil type, temperature, microbial activity). whiterose.ac.ukresearchgate.net For thiadiazole derivatives, their presence in soil and water systems necessitates an understanding of their degradation patterns to assess potential long-term contamination. researchgate.net The presence of sulfur and nitrogen atoms in the thiadiazole ring can influence their lipid solubility and interaction with biological membranes, which may also affect their environmental breakdown. nih.gov

Table 2: Factors Influencing Environmental Persistence of Pesticide Derivatives

| Factor | Description |

| Biodegradability | The susceptibility of a compound to be broken down by microorganisms. Compounds that are not readily biodegradable can persist in the environment. nih.gov |

| Chemical Structure | The inherent stability of the molecule's bonds and functional groups influences its resistance to degradation. |

| Soil Sorption | The tendency of a chemical to bind to soil particles, which can affect its mobility and availability for degradation. whiterose.ac.ukresearchgate.net |

| Transformation Products | The nature of the breakdown products, which may themselves be persistent or toxic. whiterose.ac.ukresearchgate.net |

Potential for Bioaccumulation and Non-Target Organism Effects

A major environmental concern with pesticides is their potential to harm non-target organisms. nih.govfrontiersin.org This can occur through direct exposure or through the accumulation of the chemical in the food chain, a process known as bioaccumulation. researchgate.net Bioaccumulation begins with the uptake of a contaminant from the environment (bioconcentration) and can be followed by its transfer to higher trophic levels (biomagnification). researchgate.net

Pesticides have been shown to have a wide range of negative effects on diverse non-target species, including invertebrates, vertebrates, and microorganisms in both aquatic and terrestrial ecosystems. nih.gov Effects can manifest as reduced growth, impaired reproduction, and altered behavior. nih.govresearchgate.net For example, neonicotinoid insecticides, another class of nitrogen-containing heterocyclic pesticides, are known to be highly toxic to aquatic insects and can negatively impact butterflies by reducing survival and altering feeding and egg-laying behaviors. frontiersin.orgfrontiersin.org Fungicides and herbicides can also impact soil microorganisms and off-target plants, potentially shifting species composition in areas adjacent to treated fields. frontiersin.org The broad-spectrum impact of pesticides underscores the importance of assessing the ecotoxicity of thiadiazole derivatives to understand their potential risks to biodiversity. nih.gov

Table 3: Documented Effects of Pesticides on Non-Target Organisms

| Organism Group | Documented Effects |

| Invertebrates (e.g., bees, aquatic insects) | Impaired navigation, reduced reproductive success, paralysis, and mortality. frontiersin.orgresearchgate.net |

| Vertebrates (e.g., fish, amphibians) | Behavioral changes, reproductive cycle disruption, and increased juvenile mortality. researchgate.net Temperature can sometimes enhance toxicity. frontiersin.org |

| Plants | Reduced biomass, lower germination rates, and shifts in community composition in off-target areas. frontiersin.org |

| Microorganisms (e.g., soil bacteria) | Alteration of metabolic pathways. frontiersin.org |

Future Research Directions and Translational Perspectives

Development of Novel 5-Chloro-3-methyl-1,2,4-thiadiazole Derivatives with Enhanced Specificity and Efficacy

A primary avenue for future research will be the rational design and synthesis of new derivatives of this compound. The goal is to modulate the compound's physicochemical properties to enhance its biological activity, specificity, and efficacy. The 1,2,4-thiadiazole (B1232254) ring is a versatile scaffold, and modifications at its constituent atoms can lead to significant changes in its pharmacological profile. nih.gov

Key strategies for the development of novel derivatives include:

Substitution at the C5 position: The chlorine atom at the C5 position is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This could lead to derivatives with improved target binding and reduced off-target effects.